![molecular formula C13H13N3O B8289191 Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-
描述
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an acetylphenyl group attached to an amino group on the pyridine ring. Aminopyridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature to produce 4-aminopyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as iron powder and acetic acid.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various aminopyridine derivatives.
科学研究应用
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- involves the inhibition of voltage-gated potassium channels. This inhibition results in the elongation of action potentials and increased release of neurotransmitters, which enhances neuronal signaling . The compound’s molecular targets include specific subtypes of potassium channels, and its effects are mediated through interactions with these channels.
相似化合物的比较
Similar Compounds
4-Aminopyridine: Known for its use in treating neurological disorders by enhancing neural transmission.
3,4-Diaminopyridine: Used clinically for treating Lambert-Eaton syndrome.
3-Methyl-4-aminopyridine: Exhibits higher potency compared to 4-aminopyridine.
Uniqueness
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is unique due to the presence of the acetylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in targeting specific molecular pathways.
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-[4-[(3-aminopyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H13N3O/c1-9(17)10-2-4-11(5-3-10)16-13-6-7-15-8-12(13)14/h2-8H,14H2,1H3,(H,15,16) |
InChI 键 |
JVCTZSKWKKCLQP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
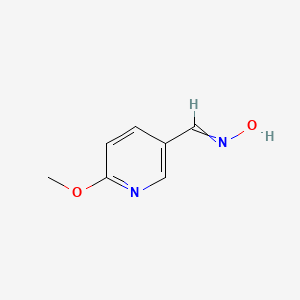
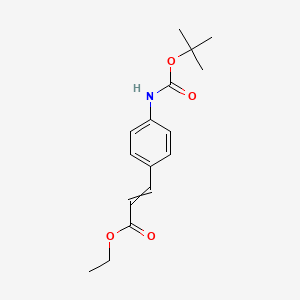
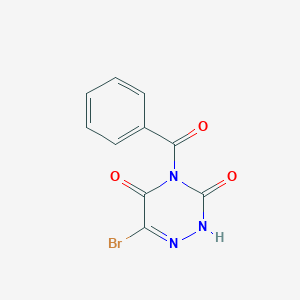
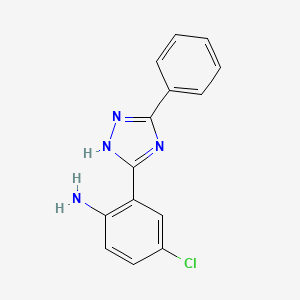
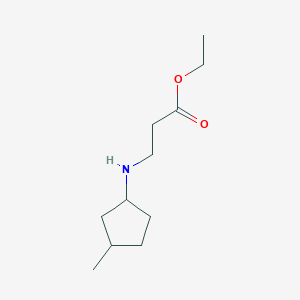
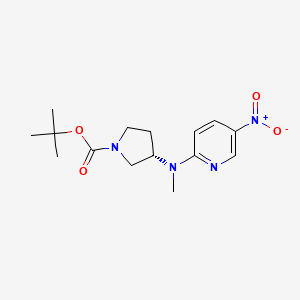
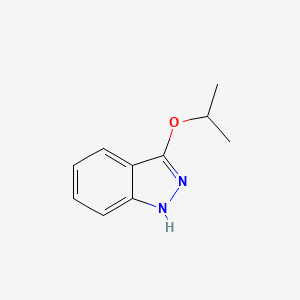

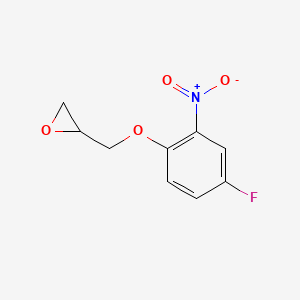
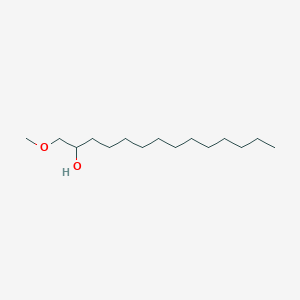

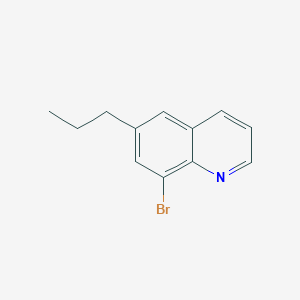
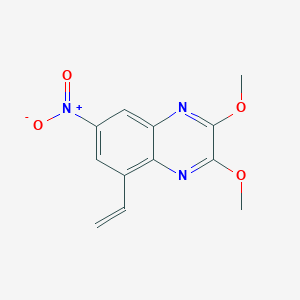
![2-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8289218.png)
